molecular formula C20H23Br2NS B1514525 10H-Phenothiazine, 3,7-dibromo-10-(2-ethylhexyl)- CAS No. 264263-98-1

10H-Phenothiazine, 3,7-dibromo-10-(2-ethylhexyl)-

Cat. No.: B1514525
CAS No.: 264263-98-1
M. Wt: 469.3 g/mol
InChI Key: BKMNQLRBGNJKPI-UHFFFAOYSA-N
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Description

10H-Phenothiazine, 3,7-dibromo-10-(2-ethylhexyl)- is a brominated derivative of phenothiazine, a heterocyclic compound with a wide range of applications in organic electronics and medicinal chemistry. The addition of bromine atoms and an ethylhexyl group enhances its chemical reactivity and solubility, making it a valuable intermediate in the synthesis of various functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine, 3,7-dibromo-10-(2-ethylhexyl)- typically involves the bromination of 10-(2-ethylhexyl)-10H-phenothiazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent like chloroform or dichloromethane and are conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of 10H-Phenothiazine, 3,7-dibromo-10-(2-ethylhexyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

10H-Phenothiazine, 3,7-dibromo-10-(2-ethylhexyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenothiazine core can be oxidized to form sulfoxides or sulfones.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Stille coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.

Major Products Formed

    Substitution Reactions: Amino or thiol-substituted phenothiazines.

    Oxidation Reactions: Phenothiazine sulfoxides or sulfones.

    Coupling Reactions: Biaryl phenothiazine derivatives.

Scientific Research Applications

10H-Phenothiazine, 3,7-dibromo-10-(2-ethylhexyl)- has several applications in scientific research:

    Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of antipsychotic and anti-inflammatory drugs.

    Material Science: Employed in the design of novel materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine, 3,7-dibromo-10-(2-ethylhexyl)- depends on its application:

    Organic Electronics: The compound acts as an electron donor or acceptor, facilitating charge transport in electronic devices.

    Medicinal Chemistry: It interacts with various molecular targets, including neurotransmitter receptors and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Dibromo-10-(2-octyldodecyl)-10H-phenothiazine
  • 3,7-Dibromo-10-(2-hexyl)-10H-phenothiazine

Comparison

10H-Phenothiazine, 3,7-dibromo-10-(2-ethylhexyl)- is unique due to its specific alkyl chain length, which affects its solubility and reactivity. Compared to its analogs with longer or shorter alkyl chains, it offers a balance between solubility and electronic properties, making it suitable for a wider range of applications.

Properties

IUPAC Name

3,7-dibromo-10-(2-ethylhexyl)phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Br2NS/c1-3-5-6-14(4-2)13-23-17-9-7-15(21)11-19(17)24-20-12-16(22)8-10-18(20)23/h7-12,14H,3-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMNQLRBGNJKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1C2=C(C=C(C=C2)Br)SC3=C1C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70780524
Record name 3,7-Dibromo-10-(2-ethylhexyl)-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70780524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264263-98-1
Record name 3,7-Dibromo-10-(2-ethylhexyl)-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70780524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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